(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Description
(E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with chloro and methyl groups at positions 2 and 6, respectively, and a 3-methoxyphenyl group linked via an α,β-unsaturated ketone bridge. Its molecular formula is C₂₀H₁₆ClNO₂ (CAS: 1186396-66-6) . The compound adopts a conformation slightly twisted from coplanarity due to steric and electronic effects, with nonclassical C–H···O/N interactions contributing to its crystal packing . Chalcones of this class are studied for diverse bioactivities, including antimicrobial and anticancer properties, though specific data for this compound remain under exploration .
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-6-8-18-16(10-13)11-15(20(21)22-18)7-9-19(23)14-4-3-5-17(12-14)24-2/h3-12H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDWIYNXPVSNV-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClNO2 |
| Molecular Weight | 337.8 g/mol |
| Boiling Point | 521.5 ± 50.0 °C (Predicted) |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) |
| pKa | -0.65 ± 0.50 (Predicted) |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a study on quinolone chalcone compounds indicated that derivatives with similar structures could induce apoptosis in various cancer cell lines, including HeLa and MDA-MB231, through mechanisms involving β-tubulin binding and disruption of the mitotic spindle assembly checkpoint .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study showed that modifications on the phenyl rings significantly influenced the anticancer activity of quinolone derivatives. The introduction of methoxy and ethoxy groups enhanced the potency against cancer cells, suggesting that electron-donating groups could improve interactions with biological targets .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that quinoline derivatives can exhibit selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of bacterial enzymes or disruption of cellular processes critical for bacterial survival. For example, certain derivatives have been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for combating persistent infections .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for related compounds:
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives have been extensively studied for their antiviral and anticancer properties. The compound has shown promise in various preclinical studies:
- Antiviral Activity : Research indicates that quinoline derivatives exhibit activity against multiple viral strains, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and Zika virus. The structural features of quinolines allow them to interact with viral proteins, inhibiting replication and entry into host cells .
- Anticancer Potential : Quinoline-based compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways . The presence of halogen groups, such as chlorine in this compound, can enhance its biological activity by increasing lipophilicity and modulating receptor interactions.
Synthesis Methodologies
The synthesis of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one can be achieved through several methodologies:
- Condensation Reactions : The compound can be synthesized via a condensation reaction between appropriate quinoline derivatives and substituted phenyl compounds under acidic or basic conditions. This method allows for the introduction of various substituents on the aromatic rings, tailoring the compound's properties for specific applications .
- Metal-Catalyzed Reactions : Recent advancements in metal-catalyzed reactions have enabled the efficient synthesis of complex quinoline derivatives. For instance, palladium or copper catalysts can facilitate cross-coupling reactions that yield high-purity products with minimal by-products .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Study on Antiviral Properties : A study published in Pharmaceutical Research demonstrated that a related quinoline derivative effectively inhibited HIV replication in vitro. The mechanism was attributed to interference with viral entry and integration processes .
- Cytotoxicity Evaluation : In a study evaluating the anticancer potential of quinoline derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Chalcones
- Positional Isomerism: The methoxy group’s position (para vs. meta) significantly impacts electronic properties.
- Heterocyclic Modifications: Replacement of the quinoline core with morpholine (as in C7) shifts pharmacological activity, as morpholine derivatives are known MAO-A inhibitors . Conversely, thiophene or furan substitutions (e.g., in and ) introduce heterocyclic diversity, altering π-stacking and solubility .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Interaction Comparison
- Crystal Packing : The target compound’s lack of classical hydrogen bonds contrasts with dichlorophenyl analogs (), which utilize Cl···Cl interactions for stabilization .
- Solubility and Stability : Electron-withdrawing groups (e.g., chloro in ) reduce solubility compared to methoxy-substituted derivatives, impacting bioavailability .
Preparation Methods
Claisen-Schmidt Condensation: Primary Method
The Claisen-Schmidt condensation remains the most efficient route for synthesizing this chalcone. The reaction involves the base-catalyzed aldol condensation between 2-chloro-6-methylquinoline-3-carbaldehyde and 3-methoxyacetophenone.
Reaction Conditions:
- Reactants:
- 2-Chloro-6-methylquinoline-3-carbaldehyde (1.0 equiv)
- 3-Methoxyacetophenone (1.0 equiv)
- Catalyst: 10% aqueous NaOH
- Solvent: Ethanol (95%)
- Temperature: 25°C
- Duration: 24 hours
Procedure:
- Dissolve NaOH (520 mg, 13 mmol) in ethanol (20 mL).
- Add 2-chloro-6-methylquinoline-3-carbaldehyde (500 mg, 2.61 mmol) and 3-methoxyacetophenone (2.61 mmol).
- Stir at room temperature for 24 hours.
- Acidify with dilute HCl to precipitate the product.
- Filter, wash with cold water, and dry under vacuum.
Key Observations:
- Yield: 91%.
- Stereochemistry: Exclusive formation of the E-isomer, confirmed by a trans coupling constant $$ J = 16.0 \, \text{Hz} $$ between H-α and H-β protons in $$ ^1\text{H} $$-NMR.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
- Ethanol: Preferred for its polarity and ability to dissolve both aromatic aldehydes and ketones.
- Aqueous NaOH: Facilitates deprotonation of the acetophenone methyl group, enabling enolate formation.
Mechanistic Pathway
- Enolate Formation: NaOH deprotonates 3-methoxyacetophenone, generating a resonance-stabilized enolate.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-chloro-6-methylquinoline-3-carbaldehyde.
- Dehydration: Elimination of water yields the α,β-unsaturated ketone with trans geometry.
Critical Factors:
- Reaction Time: Prolonged stirring (24 hours) ensures complete conversion.
- Temperature Control: Room temperature prevents side reactions such as polymerization.
Spectroscopic Characterization and Analytical Data
Physical and Spectral Properties
Table 1: Characterization data for this compound.
| Property | Value/Description |
|---|---|
| Yield | 91% |
| Melting Point | 143–145°C |
| Rf (CH₂Cl₂) | 0.59 |
| IR (KBr, cm⁻¹) | 1654 (C=O stretch) |
| $$ ^1\text{H} $$-NMR (CDCl₃, 250 MHz) | δ 8.41 (s, 1H, H-4 quinoline), 7.90 (d, J=16.0 Hz, H-α), 7.85 (d, J=8.3 Hz, H-5 quinoline), 7.60–7.55 (m, aromatic H), 7.32 (d, J=16.0 Hz, H-β), 3.96 (s, 3H, OCH₃) |
| $$ ^{13}\text{C} $$-NMR (CDCl₃, 62.9 MHz) | δ 197.8 (C=O), 150.1 (C-2 quinoline), 146.6 (C-6 quinoline), 140.5 (C-α), 138.2 (C-β), 56.2 (OCH₃) |
| HRMS (EI) | [M⁺] Calcd. for C₂₀H₁₆ClNO₂: 349.0874; Found: 349.0881 |
Q & A
Q. What are the standard synthetic routes for (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation between 2-chloro-6-methylquinoline-3-carbaldehyde and 3-methoxyacetophenone. Key parameters include:
- Base selection : NaOH or K₂CO₃ in ethanol/methanol (yields ~60–75%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve chalcone formation by stabilizing intermediates .
- Temperature : Reactions at 60–80°C for 6–12 hours reduce byproducts like cis-isomers . Validation : Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm purity using HPLC (C18 column, acetonitrile:water gradient) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this quinoline-chalcone hybrid?
- ¹H/¹³C NMR : Key signals include:
Q. How does the E-configuration of the propenone moiety influence crystallographic packing?
The E-configuration creates a planar structure, enabling π-π stacking between quinoline and methoxyphenyl rings (interplanar distance ~3.5 Å). This stabilizes the crystal lattice via van der Waals interactions, as seen in similar chalcone derivatives .
Advanced Research Questions
Q. How can conflicting crystallographic data on bond angles (e.g., C1—C2—C3 = 120.35° vs. 117.43°) be resolved?
Discrepancies arise from substituent effects and experimental conditions :
- Substituents : Electron-withdrawing groups (e.g., Cl) reduce bond angles by ~2–3° due to increased steric hindrance .
- Temperature : Data collected at 100 K (vs. 298 K) minimizes thermal motion, improving precision (e.g., C—C bond length SD ±0.003 Å) . Methodology : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and refine structures with SHELXL .
Q. What non-classical interactions dominate the supramolecular architecture, and how do they affect bioactivity?
- C—H···O/N interactions (e.g., C10—H10B···O1, d = 3.221 Å) stabilize crystal packing .
- Halogen bonding : Cl···π interactions (d = 3.487 Å) may enhance binding to biological targets like kinase enzymes . Implications : These interactions improve solubility and membrane permeability, critical for anticancer activity .
Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in kinase inhibition assays) be analyzed?
Variability stems from:
- Assay conditions : ATP concentrations (1–10 mM) compete with inhibitors .
- Protein flexibility : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model binding pocket conformations . Resolution : Normalize data using positive controls (e.g., staurosporine) and report IC₅₀ as mean ± SEM across ≥3 replicates .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
